1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene
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Overview
Description
1-(Phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene is a complex organic compound featuring a fused ring system that incorporates triazole and cyclopentane units. This structure suggests potential in various fields, from medicinal chemistry to material science. Its unique arrangement of atoms could give rise to interesting chemical behaviors and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Condensation: : Starting with phenol and benzyl chloride in the presence of a base such as sodium hydroxide to form phenoxymethylbenzene.
Cyclization: : Phenoxymethylbenzene is then reacted with an appropriate amine to initiate a cyclization reaction, forming the tetrahydrotriazacyclopentazulene framework.
Final Steps: : The intermediate is subjected to hydrogenation or other suitable reduction conditions to yield 1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene.
Industrial Production Methods
Industrial production could involve automated processes using flow chemistry techniques to ensure precise control over reaction conditions, enhancing yield and purity while minimizing waste. Catalytic systems and solvent selection would be optimized for scalability and economic efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Can be oxidized under conditions involving oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduced using catalysts such as palladium on carbon in the presence of hydrogen gas.
Substitution: : Undergoes nucleophilic substitution reactions especially at the phenyl rings when exposed to reagents like alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Hydrogen gas, palladium on carbon.
Substitution: : Alkyl halides, acyl halides.
Major Products Formed from These Reactions
Oxidation: : Formation of ketone or carboxylic acid derivatives.
Reduction: : Fully hydrogenated tetrahydro derivatives.
Substitution: : Alkylated or acylated derivatives at the phenyl rings.
Scientific Research Applications
Chemistry
Used as a building block for the synthesis of more complex molecules. It can act as a ligand in coordination chemistry, aiding in the creation of new metal-organic frameworks.
Biology and Medicine
Potentially utilized in drug discovery for its unique structural properties. It may serve as a scaffold for developing pharmaceuticals targeting specific enzymes or receptors due to the triazole unit’s known bioactivity.
Industry
Applied in the production of advanced materials such as polymers or as an additive in specialty coatings due to its robust aromatic structure.
Mechanism of Action
In biological systems, the compound likely interacts with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking due to its aromatic and triazole components. These interactions can modulate enzyme activities or receptor bindings, leading to various pharmacological effects.
Comparison with Similar Compounds
Compared to other triazole-containing compounds, 1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene stands out due to its tetrahydroazulene ring, which imparts unique steric and electronic properties. Similar compounds include:
1-(4-Chlorophenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene: : Differentiated by the chloro group which alters its reactivity and biological interactions.
1-(4-Methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene: : The methoxy group affects its electronic properties, making it useful for different chemical applications.
This detailed look at this compound showcases its potential across various scientific and industrial domains.
Properties
IUPAC Name |
2-(phenoxymethyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-3-9-17(10-4-1)20-15-25-22-19(20)13-7-8-14-24(22)21(23-25)16-26-18-11-5-2-6-12-18/h1-6,9-12,15H,7-8,13-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJULUDKMNPSLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN3C2=C(C1)C(=C3)C4=CC=CC=C4)COC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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